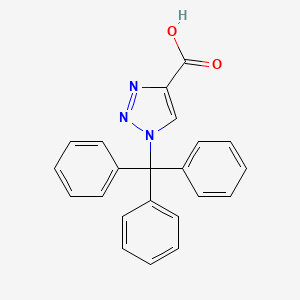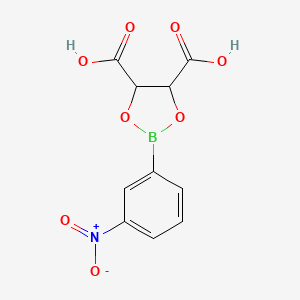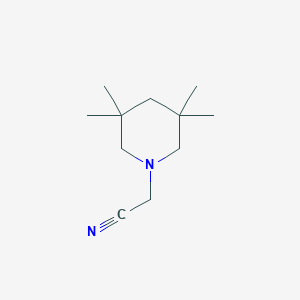
2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is a chemical compound with the molecular formula C11H20N2. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile typically involves the reaction of 3,3,5,5-tetramethylpiperidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may be investigated for potential therapeutic applications or as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact mechanism may vary depending on the context of its use.
相似化合物的比较
- 2-(3,3,5,5-Tetramethylpiperidin-1-yl)ethanol
- 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetaldehyde
- 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetic acid
Comparison: Compared to these similar compounds, 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research contexts where the nitrile functionality is required.
属性
分子式 |
C11H20N2 |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2)7-11(3,4)9-13(8-10)6-5-12/h6-9H2,1-4H3 |
InChI 键 |
YOVNOLNPSYYDGB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CN(C1)CC#N)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

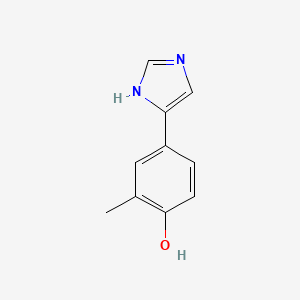
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

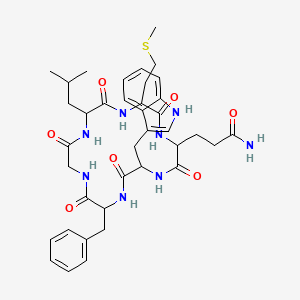
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)

